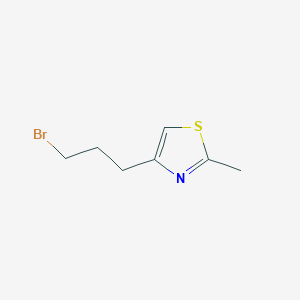

4-(3-Bromopropyl)-2-methyl-1,3-thiazole

Description

Contextual Significance of 1,3-Thiazole Heterocycles in Research

The 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in chemistry. researchgate.net Its unique electronic properties and ability to engage in various chemical transformations have made it a focal point of research for decades. nih.gov Thiazole (B1198619) derivatives are integral to numerous FDA-approved drugs and are found in over 70 experimental therapeutic agents, highlighting their clinical relevance. fabad.org.tr Their applications span a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trresearchgate.net

The chemistry of thiazoles dates back to the late 19th century. A pivotal moment in the history of thiazole synthesis was the discovery of the Hantzsch thiazole synthesis in 1887. This reaction, involving the condensation of α-haloketones with thioamides, remains a reliable and widely used method for constructing the thiazole ring. wikipedia.orgresearchgate.net Another foundational method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide. pharmaguideline.com The discovery of the thiazole ring as a core component of thiamine (B1217682) (Vitamin B1) further cemented its importance in the scientific community. researchgate.netrsc.org These early discoveries laid the groundwork for the extensive exploration of thiazole chemistry that continues today.

Initially valued for their presence in natural products and their biological activities, thiazole derivatives have evolved into indispensable tools in synthetic organic chemistry. fabad.org.tr Modern synthetic methodologies have expanded beyond classical condensation reactions, with numerous new approaches for thiazole synthesis reported in recent years. ingentaconnect.comorganic-chemistry.org Chemists now utilize thiazoles as versatile intermediates. For instance, they can serve as formyl synthons, where the thiazole ring is ultimately converted into an aldehyde group. wikipedia.org The strategic placement of various substituents on the thiazole ring allows for precise control over the molecule's reactivity and properties, enabling the construction of complex target molecules. nih.gov This has led to their use in the development of pharmaceuticals, agrochemicals, dyes, and advanced organic materials. wikipedia.orgingentaconnect.com

Structural Analysis and Reactive Potentials of the 4-(3-Bromopropyl)-2-methyl-1,3-thiazole Scaffold

The synthetic utility of this compound stems directly from its unique structural features. The molecule can be deconstructed into three key components: the 1,3-thiazole ring, the 3-bromopropyl side chain, and the 2-methyl group. Each part contributes distinct chemical properties that can be exploited in organic synthesis.

The 1,3-thiazole ring is an aromatic system, a property conferred by the delocalization of π-electrons across the five-membered ring. nih.gov This aromaticity provides a degree of chemical stability. researchgate.net The ring's electron distribution makes it susceptible to various reactions. Computational studies show that the C5 position is the primary site for electrophilic substitution, while the C2 position is prone to deprotonation by strong bases, making it a site for nucleophilic attack. fabad.org.trwikipedia.orgpharmaguideline.com The nitrogen atom at position 3 is basic and can be readily protonated or alkylated. pharmaguideline.com This predictable reactivity allows chemists to selectively functionalize the ring, using it as a stable anchor to build more elaborate structures.

Table 1: Reactivity Sites of the 1,3-Thiazole Ring

| Position | Type of Reactivity | Common Reactions |

| N3 | Basic, Nucleophilic | Protonation, Alkylation |

| C2 | Acidic Proton, Electron-deficient | Deprotonation (with strong bases), Nucleophilic Substitution |

| C4 | Relatively Neutral | Substitution possible via specific methods |

| C5 | Electron-rich | Electrophilic Aromatic Substitution |

The 3-bromopropyl group attached at the C4 position is a key feature that makes this compound a valuable synthetic intermediate. Alkyl bromides are excellent electrophiles and are widely used as "synthetic handles" in organic synthesis. nih.gov The bromine atom is a good leaving group, making the terminal carbon of the propyl chain susceptible to nucleophilic substitution reactions. researchgate.net This allows for the facile introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. This versatility is crucial for creating libraries of related compounds for structure-activity relationship studies or for linking the thiazole core to other molecular fragments. researchgate.net

Table 2: Potential Transformations of the Bromopropyl Group

| Nucleophile | Resulting Functional Group | Reaction Type |

| Amine (R-NH₂) | Secondary/Tertiary Amine | Nucleophilic Substitution |

| Thiol (R-SH) | Thioether | Nucleophilic Substitution |

| Alkoxide (R-O⁻) | Ether | Nucleophilic Substitution |

| Cyanide (CN⁻) | Nitrile | Nucleophilic Substitution |

| Azide (N₃⁻) | Azide | Nucleophilic Substitution |

Scope and Research Objectives Pertaining to this compound

The primary research focus for this compound is its application as a synthetic intermediate for the development of novel, complex molecules. The strategic placement of the reactive bromopropyl group on the stable thiazole ring allows chemists to pursue several key research objectives.

A major goal is the synthesis of new thiazole derivatives for pharmacological screening. The thiazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.comresearchgate.net Researchers utilize this compound as a scaffold to systematically introduce different molecular fragments by substituting the bromine atom. This approach facilitates the exploration of structure-activity relationships (SAR), where the biological activity of the newly synthesized compounds is correlated with their chemical structures to identify key features responsible for therapeutic effects.

Detailed research findings show that the 3-bromopropyl chain is an effective electrophile for reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the straightforward elongation of the side chain and the attachment of other cyclic or acyclic moieties. For instance, reacting it with heterocyclic amines can lead to the formation of novel hybrid molecules that combine the pharmacological properties of both the thiazole and the attached heterocycle. benthamscience.com

Another significant research objective is the use of this compound in the construction of larger, more intricate chemical systems. The propyl chain can act as a flexible linker to connect the thiazole core to other molecular components, including polymers, peptides, or other heterocyclic systems. nih.gov This enables the development of specialized materials, probes, and potential drug candidates with tailored properties. The versatility of this building block makes it a valuable tool for chemists aiming to accelerate the discovery of new molecules with desired functions.

Table 2: Primary Research Objectives and Applications

| Research Objective | Description |

|---|---|

| Synthetic Intermediate | Serves as a versatile starting material for multi-step organic synthesis. |

| Pharmacophore Scaffolding | Used to create libraries of novel thiazole derivatives for screening of biological activities (e.g., antimicrobial, anticancer). mdpi.comresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Enables systematic modification of the side chain to investigate how structural changes affect biological function. |

| Development of Hybrid Molecules | Facilitates the connection of the thiazole ring to other pharmacologically active moieties via the propyl linker. benthamscience.com |

| Materials Science | Employed in the synthesis of functional materials where the thiazole unit imparts specific electronic or physical properties. |

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

NOQGYQOLQKARDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 3 Bromopropyl 2 Methyl 1,3 Thiazole

De Novo Synthesis of the 1,3-Thiazole Ring System

Building the heterocyclic core from acyclic precursors is a fundamental strategy in organic synthesis. For 4-(3-bromopropyl)-2-methyl-1,3-thiazole, this involves the cyclization of reactants that will form the five-membered ring while already possessing the necessary carbon framework for the side chain.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for 4-Substituted Thiazoles

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, remains a highly reliable and versatile method for the construction of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-disubstituted thiazoles such as the target compound, this reaction is particularly well-suited.

The synthesis of this compound via the Hantzsch methodology would logically involve the reaction between thioacetamide (B46855) (providing the C2-methyl group and the nitrogen and sulfur atoms of the ring) and a suitable α-haloketone, such as 1-bromo-5-hexanone or 1-chloro-5-hexanone. In this reaction, the thioamide sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen, followed by an intramolecular condensation between the thioamide nitrogen and the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

| 1-Halo-5-hexanone | Thioacetamide | 4-(3-Halopropyl)-2-methyl-1,3-thiazole | Hantzsch Thiazole Synthesis |

This method allows for the direct installation of the propyl side chain at the 4-position of the thiazole ring. The terminal halogen on the propyl chain can either be bromine from the start (if 1,5-dibromohexane (B1618359) is used to synthesize the α-haloketone) or can be introduced in a subsequent step if a precursor like 1-chloro-5-hexanone or a protected hydroxyl group is used.

Alternative Cyclization Strategies for Thiazole Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of substituted thiazoles. One such approach involves the reaction of α-diazoketones with thioamides, catalyzed by a Brønsted acid. This metal-free method serves as a modern alternative to the use of α-haloketones, offering a different substrate scope and reaction conditions.

Another strategy involves the use of Lawesson's reagent for the thionation of amides to thioamides, which can then undergo cyclization. For instance, an N-(2-oxoalkyl)amide can be treated with Lawesson's reagent to directly form the thiazole ring. These alternative methods provide different avenues for accessing the 2,4-disubstituted thiazole core, which can be advantageous depending on the availability of starting materials and the desired functional group tolerance.

Regioselective Control in Thiazole Ring Closure

In the Hantzsch synthesis and related cyclizations, regioselectivity is a critical consideration, particularly when using unsymmetrical reagents. For the synthesis of this compound from 1-halo-5-hexanone and thioacetamide, the reaction is generally regioselective. The nucleophilic sulfur of the thioamide will preferentially attack the less hindered α-carbon of the haloketone if there were a choice, and the subsequent cyclization leads specifically to the 2,4-disubstituted product.

The regiochemical outcome is dictated by the initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization. The reaction conditions, such as the solvent and the presence of acid or base, can sometimes influence the reaction pathway, but for simple substrates like those required for the target molecule, the Hantzsch synthesis reliably yields the desired regioisomer.

Installation and Functionalization of the 3-Bromopropyl Side Chain

A common precursor for this approach is 3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol. This alcohol can be synthesized via a Hantzsch reaction between thioacetamide and 1-chloro-5-hydroxy-2-pentanone or a related protected precursor. Once this precursor alcohol is obtained, it can be converted to the target bromide.

Direct Bromination Approaches of Precursor Compounds

The conversion of the terminal hydroxyl group of 3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol to a bromide is a standard functional group transformation. Several reagents are effective for this purpose. The Appel reaction, which utilizes carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3), is a mild and efficient method for this conversion. wikipedia.org This reaction proceeds with inversion of configuration if the alcohol is chiral, although in this case, the carbon is achiral. organic-chemistry.org

Another common and effective reagent for this transformation is phosphorus tribromide (PBr3). This reagent readily converts primary alcohols to the corresponding alkyl bromides under relatively mild conditions. The reaction typically involves the treatment of the alcohol with PBr3 in an inert solvent such as diethyl ether or dichloromethane.

| Precursor Compound | Reagent(s) | Product | Reaction Type |

| 3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol | CBr4, PPh3 | This compound | Appel Reaction |

| 3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol | PBr3 | This compound | Bromination |

Nucleophilic Displacement Reactions for Bromide Introduction

An alternative to direct bromination involves a two-step process where the hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide nucleophile. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate), by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534).

These sulfonate esters are excellent leaving groups. Subsequent reaction with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), leads to the formation of this compound via an SN2 reaction. nih.gov This method is particularly useful when direct bromination methods lead to side reactions or are otherwise not suitable.

| Intermediate | Reagent | Product | Key Reaction Type |

| 3-(2-methyl-1,3-thiazol-4-yl)propyl tosylate | Lithium Bromide | This compound | Nucleophilic Substitution (SN2) |

This approach offers a high degree of control and often results in high yields of the desired product.

Control of Alkyl Chain Length and Bromide Positioning

The synthesis of this compound necessitates precise control over the introduction of the three-carbon alkyl chain at the C4 position and the specific placement of the bromine atom at its terminus. A primary strategy for achieving this involves the Hantzsch thiazole synthesis, a cornerstone reaction in thiazole chemistry. wikipedia.org This method typically involves the condensation of an α-haloketone with a thioamide.

To obtain the desired 4-(3-bromopropyl) substituent, a key starting material is a ketone bearing the bromopropyl group adjacent to the carbonyl, such as 1-bromo-5-chloropentan-2-one (B1281179) or a related precursor. The length of the alkyl chain is dictated directly by the choice of this ketone. For instance, using 1-bromo-5-halopentan-2-one ensures the incorporation of a three-carbon chain (propyl) attached to the C4 position of the resulting thiazole ring.

Positioning the bromide at the terminal end of the propyl chain requires a precursor where the halogen is already correctly placed. Synthetic routes often start with materials like 1,3-dibromopropane (B121459) or 3-bromopropanol, which are then elaborated into the required α-haloketone intermediate. The challenge lies in selectively reacting one functional group while preserving the terminal bromide for the final product. For example, a Grignard reagent derived from 3-bromopropyl ether could be reacted with an appropriate electrophile to build the ketone backbone, followed by α-halogenation and subsequent cyclization.

Another approach involves the post-cyclization modification of a pre-formed thiazole. A 4-(3-hydroxypropyl)-2-methyl-1,3-thiazole intermediate can be synthesized, followed by bromination of the terminal hydroxyl group using standard reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄). This method offers excellent control over the bromide's position, as the hydroxyl group provides a specific site for functionalization.

The table below summarizes precursor strategies for controlling the side chain.

| Precursor Strategy | Key Intermediate | Method of Control | Advantage |

| Pre-functionalized Ketone | 1-Bromo-5-halopentan-2-one | Selection of starting material dictates chain length and bromide position. | Convergent and direct. |

| Post-cyclization Functionalization | 4-(3-Hydroxypropyl)-2-methylthiazole | Bromination of the terminal alcohol ensures precise bromide positioning. | High regioselectivity for bromination. |

| Grignard-based Assembly | Grignard reagent from a protected 3-bromopropanol | Stepwise construction of the side chain before ring formation. | High degree of flexibility in building the carbon skeleton. |

Introduction of the 2-Methyl Substituent

Strategies for Methylation at the Thiazole C2 Position

The introduction of the 2-methyl group is most commonly accomplished by incorporating it into one of the primary reactants during the thiazole ring formation.

Hantzsch Synthesis with Thioacetamide : The most direct method for installing the 2-methyl group is through the Hantzsch synthesis, reacting an appropriate α-haloketone (e.g., 1-bromo-5-chloropentan-2-one) with thioacetamide (CH₃CSNH₂). The methyl group of thioacetamide directly becomes the C2 substituent of the resulting thiazole ring. wikipedia.org This approach is highly efficient and widely used due to the commercial availability of thioacetamide.

Deprotonation and Methylation : An alternative, though less common for this specific target, involves the functionalization of a pre-existing thiazole ring that is unsubstituted at the C2 position. The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgpharmaguideline.com Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a potent C2-lithiated nucleophile. This intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the methyl group. This method is advantageous when the C2-unsubstituted thiazole precursor is more readily available.

Sequential vs. Convergent Synthetic Pathways

| Synthetic Pathway | Description | Example | Pros & Cons |

| Sequential | Step-by-step modification of a thiazole core. | 1. Synthesize 2-methyl-4-(3-hydroxypropyl)thiazole. 2. Brominate the alcohol. | Pro: Simpler planning. Con: Potentially lower overall yield. |

| Convergent | Combining pre-synthesized fragments in a key step. | Hantzsch reaction between thioacetamide and 1-bromo-5-halopentan-2-one. | Pro: Higher overall efficiency and yield. Con: Requires careful synthesis of complex starting materials. |

Catalytic Approaches and Reaction Condition Optimization

To improve the synthesis of thiazole derivatives, including this compound, researchers have focused on catalytic methods and optimizing reaction conditions, often incorporating principles of green chemistry.

Application of Homogeneous and Heterogeneous Catalysis

Catalysis plays a vital role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and improved yields.

Homogeneous Catalysis : Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in C-C bond formation reactions that can be adapted for thiazole synthesis. northwestern.edu For instance, copper- and palladium-catalyzed cross-coupling reactions can be employed to attach the propyl side chain to a pre-formed 4-halothiazole ring. organic-chemistry.org While powerful, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction product.

Heterogeneous Catalysis : Heterogeneous catalysts operate in a different phase from the reaction mixture, offering the significant advantage of easy removal (e.g., by filtration) and potential for recycling. researchgate.net While less common in classic Hantzsch synthesis, solid-supported acid or base catalysts can be used to promote the condensation reaction, simplifying workup procedures. Biocatalysis, using enzymes like lipase, represents an emerging form of heterogeneous catalysis that can promote thiazole formation under exceptionally mild, aqueous conditions. rsc.orgnih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been successfully applied to thiazole synthesis.

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source has become a popular technique in organic synthesis. nih.gov For thiazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. researchgate.netbenthamdirect.comresearchgate.net This is attributed to efficient and uniform heating of the reaction mixture.

Solvent-Free and Water-Based Reactions : Conducting reactions without a solvent or using water as a green solvent are key principles of green chemistry. bepls.com Some thiazole syntheses can be performed under solvent-free conditions, where the neat reactants are mixed and heated, significantly reducing solvent waste. organic-chemistry.org Furthermore, biocatalytic approaches often utilize water as the reaction medium, providing an environmentally benign alternative to volatile organic solvents. nih.gov

The table below highlights the benefits of applying green chemistry principles to thiazole synthesis.

| Green Chemistry Principle | Technique/Reagent | Key Advantages | Reference |

| Energy Efficiency | Microwave Irradiation | Reduced reaction time, increased yield, higher purity. | researchgate.netresearchgate.netnih.gov |

| Waste Reduction | Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | organic-chemistry.orgbepls.com |

| Safer Solvents | Water as Solvent | Non-toxic, non-flammable, environmentally benign. | nih.gov |

| Catalysis | Biocatalysis (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst. | rsc.orgnih.gov |

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of process intensification and scale-up strategies. While specific large-scale production data for this particular compound is not extensively documented in public literature, general principles derived from the synthesis of analogous thiazole derivatives, often via the Hantzsch thiazole synthesis, provide a framework for addressing potential challenges. researchgate.netmdpi.comnih.gov Key considerations revolve around enhancing reaction efficiency, ensuring safety, minimizing environmental impact, and achieving economic viability.

Traditional batch processing methods, common in laboratory settings, often present significant challenges upon scale-up. thieme-connect.com These can include issues with heat and mass transfer, managing reaction exotherms, prolonged reaction times, and difficulties in ensuring consistent product quality across large volumes. researchgate.netthieme-connect.com For the synthesis of thiazoles, which can involve hazardous reagents and thermally unstable intermediates, these challenges are particularly acute. thieme-connect.com

Process intensification, particularly through the adoption of continuous flow chemistry, offers a promising alternative to conventional batch production for heterocyclic compounds like thiazoles. nih.govnih.govmdpi.com Continuous flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, provide superior control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.comnih.gov This enhanced control can lead to significant improvements in reaction yields, selectivity, and safety. nih.gov

Key areas for consideration in the process intensification and scale-up of this compound synthesis include:

Reaction Kinetics and Thermodynamics: A detailed understanding of the reaction kinetics is crucial for designing an efficient process. The Hantzsch synthesis, a common route to thiazoles, can be exothermic. thieme-connect.com In a large batch reactor, dissipating this heat can be challenging, potentially leading to runaway reactions or the formation of impurities. Continuous flow systems allow for precise temperature control, mitigating these risks. thieme-connect.com

Mixing Efficiency: Efficient mixing of reactants is vital for achieving high conversion rates and minimizing side reactions. In large tanks, achieving homogeneous mixing can be difficult. Microreactors used in flow chemistry promote rapid and efficient mixing, ensuring that reactants are combined effectively. nih.gov

Safety of Hazardous Reagents and Intermediates: The synthesis may involve corrosive or toxic reagents. Some intermediates in similar syntheses have been shown to be thermally unstable, posing significant hazards in batch mode where large quantities are accumulated. thieme-connect.com Continuous flow processes handle only small amounts of material at any given time, inherently reducing the risk associated with hazardous substances and unstable intermediates. thieme-connect.comnih.gov

Automation and Process Analytical Technology (PAT): Implementing automation and PAT allows for real-time monitoring and control of critical process parameters. This ensures consistent product quality, enables rapid process optimization, and reduces the need for manual intervention, which is critical for robust and reliable large-scale manufacturing.

The following table provides a conceptual comparison between a traditional batch approach and an intensified continuous flow process for the synthesis of a thiazole compound like this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiazole Production

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |

|---|---|---|

| Scale | Grams to Kilograms | Kilograms to Tons (scalable by numbering-up) |

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Heat Transfer | Poor, risk of local hot spots | Excellent, precise temperature control thieme-connect.com |

| Mixing | Variable, dependent on stirrer design | Rapid and efficient |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway thieme-connect.com | Inherently safer due to small reactor volumes and superior control nih.gov |

| Process Control | Manual or semi-automated | Fully automated with PAT integration |

| Product Consistency | Batch-to-batch variability | High consistency and quality |

| Footprint | Large reactor vessels | Compact, smaller footprint |

By focusing on these principles, the synthesis of this compound can be effectively scaled from the laboratory to industrial production, ensuring a safe, efficient, and economically viable manufacturing process. The application of modern technologies like continuous flow synthesis is a key enabler for overcoming the traditional challenges associated with scaling up the production of complex heterocyclic molecules. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 4 3 Bromopropyl 2 Methyl 1,3 Thiazole

Transformations Involving the Bromopropyl Group

The primary reaction pathways for the bromopropyl moiety involve the cleavage of the carbon-bromine (C-Br) bond. These transformations include nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The thiazole (B1198619) ring itself is relatively stable and generally does not participate in these reactions unless under specific activating conditions, which fall outside the scope of this discussion.

Nucleophilic substitution is a cornerstone of the reactivity of 4-(3-bromopropyl)-2-methyl-1,3-thiazole. The propyl chain is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The alternative unimolecular (SN1) pathway, which involves the formation of a primary carbocation intermediate, is highly energetically unfavorable and thus not a significant pathway for this compound under typical nucleophilic substitution conditions. The bromine atom can be displaced by a wide array of nucleophiles, leading to the formation of diverse new derivatives. smolecule.com

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for forming new carbon-nitrogen bonds. These reactions typically proceed via an SN2 mechanism. A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the resulting secondary and tertiary amine products are often more nucleophilic than the starting amine. masterorganicchemistry.com Using a large excess of the initial amine can favor monoalkylation. Alternatively, methods like the Gabriel synthesis, which utilizes the potassium salt of phthalimide (B116566) as the nucleophile, provide a reliable route to primary amines after a subsequent hydrolysis step.

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Ammonia | Excess NH3, Ethanol, sealed tube, heat | 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine |

| Piperidine | K2CO3, Acetonitrile, reflux | 1-[3-(2-Methyl-1,3-thiazol-4-yl)propyl]piperidine |

| Phthalimide (potassium salt) | DMF, heat | 2-[3-(2-Methyl-1,3-thiazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione |

Oxygen-based nucleophiles readily react with this compound to form ethers and esters. The Williamson ether synthesis, involving the reaction with a sodium or potassium alkoxide, is a classic SN2 reaction that produces ethers. Similarly, carboxylate salts, such as sodium acetate, can displace the bromide to form the corresponding ester. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the anionic nucleophile.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Sodium Methoxide | Methanol, reflux | 4-(3-Methoxypropyl)-2-methyl-1,3-thiazole |

| Sodium Phenoxide | Acetone (B3395972), reflux | 2-Methyl-4-(3-phenoxypropyl)-1,3-thiazole |

| Sodium Acetate | DMF, 80 °C | 3-(2-Methyl-1,3-thiazol-4-yl)propyl acetate |

Sulfur nucleophiles are generally excellent for SN2 reactions due to their high polarizability and nucleophilicity. Thiols, in the form of their conjugate bases (thiolates), react efficiently with this compound to yield thioethers (sulfides). smolecule.com This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the thiol. Thioethers themselves can also act as nucleophiles to form sulfonium (B1226848) salts.

Table 3: Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Sodium Ethanethiolate | Ethanol, room temp. | 4-(3-(Ethylthio)propyl)-2-methyl-1,3-thiazole |

| Thiophenol | NaOH, Ethanol, reflux | 2-Methyl-4-[3-(phenylthio)propyl]-1,3-thiazole |

| Sodium Sulfide | Ethanol/Water, reflux | Bis[3-(2-methyl-1,3-thiazol-4-yl)propyl]sulfane |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. For a primary alkyl halide like this compound, the bimolecular elimination (E2) mechanism is the most relevant pathway. libretexts.org The E2 reaction is a single-step process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the C-Br bond breaks simultaneously to form a double bond. libretexts.org

To favor elimination over the typically dominant SN2 substitution for a primary halide, a strong, sterically hindered base is required. Bases like potassium tert-butoxide are often used for this purpose. The unimolecular elimination (E1) pathway is not viable as it would require the formation of an unstable primary carbocation. libretexts.org

Table 4: Representative Elimination Reaction

| Reagent | Conditions | Major Product | Mechanism |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol, heat | 2-Methyl-4-(prop-2-en-1-yl)-1,3-thiazole | E2 |

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, which reverses the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile. This transformation is fundamental to forming new carbon-carbon bonds.

Grignard Reaction : The formation of a Grignard reagent is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comsigmaaldrich.com This results in the formation of [3-(2-methyl-1,3-thiazol-4-yl)propyl]magnesium bromide. This reagent is a strong base and nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and carbon dioxide. sigmaaldrich.com

Organolithium and Organozinc Reactions : Similarly, reaction with lithium metal can produce the corresponding organolithium compound, which is even more reactive than the Grignard reagent. Organozinc reagents can also be prepared, often for use in palladium-catalyzed cross-coupling reactions like the Negishi coupling. A potential complication in the preparation and use of these highly reactive organometallics is their basicity, which could lead to side reactions if any acidic protons are present in the reaction system.

Table 5: Representative Organometallic Reagent Formation

| Reagent | Conditions | Product |

| Magnesium turnings | Anhydrous Diethyl Ether or THF | [3-(2-Methyl-1,3-thiazol-4-yl)propyl]magnesium bromide |

| Lithium metal | Anhydrous Hexane or Diethyl Ether | [3-(2-Methyl-1,3-thiazol-4-yl)propyl]lithium |

| Zinc dust | THF, heat | Bromo[3-(2-methyl-1,3-thiazol-4-yl)propyl]zinc |

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in the 3-bromopropyl side chain is susceptible to homolytic cleavage, a process that breaks the bond to form two radical species, with each atom retaining one of the bonding electrons. libretexts.orglibretexts.orgyoutube.com This homolysis can be initiated by heat or, more commonly, by ultraviolet (UV) light. youtube.comyoutube.com The process generates a bromine radical and a 3-(2-methyl-1,3-thiazol-4-yl)propyl radical.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, or by the direct photolysis of the C-Br bond, although the latter is less common. A more standard approach involves using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals that can then abstract the bromine atom. libretexts.org Alternatively, reactions involving alkyl bromides can sometimes form radical intermediates, for instance, during the formation of Grignard reagents. harvard.edu

Propagation: Once formed, the primary alkyl radical can participate in various chain propagation steps. libretexts.org These steps may include hydrogen abstraction from a suitable donor or addition to an unsaturated system. acs.org However, a common fate for the alkyl radical is reaction with a bromine source, such as Br₂, to regenerate a bromine radical and form a brominated product, thus continuing the chain reaction. youtube.comlibretexts.org

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. youtube.com This can occur through the combination of two alkyl radicals, two bromine radicals, or an alkyl radical and a bromine radical. Due to the low concentration of radical species in the reaction mixture, termination steps are relatively rare compared to propagation steps.

The stability of the resulting alkyl radical is a key factor in these reactions. Primary alkyl radicals, such as the one formed from this compound, are less stable than secondary or tertiary radicals. libretexts.org This can influence the reaction conditions required and the potential for competing side reactions.

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a unique electronic structure that governs its reactivity. chemicalbook.com The presence of both a sulfur and a nitrogen atom in the ring creates a distinct distribution of electron density. The sulfur atom donates a lone pair of electrons to the π-system, increasing the ring's electron richness, while the more electronegative nitrogen atom has an electron-withdrawing inductive effect. ias.ac.inias.ac.in This interplay results in a π-excessive system with specific sites prone to electrophilic or nucleophilic attack. chemicalbook.com Calculated π-electron densities indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, whereas the C2 position is the most electron-deficient and susceptible to deprotonation or nucleophilic attack. chemicalbook.comwikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the thiazole ring is a key reaction pathway for its functionalization. The regioselectivity of this reaction is heavily influenced by the electronic properties of the ring and any existing substituents.

Site of Substitution : For the thiazole ring, the C5 position is the most activated towards electrophiles due to its higher electron density. chemicalbook.compharmaguideline.com The sulfur atom acts as an electron-donating group, directing incoming electrophiles preferentially to this position. pharmaguideline.com The C2 position is generally deactivated due to the electron-withdrawing nature of the adjacent nitrogen atom. ias.ac.inias.ac.in

Influence of Substituents : In this compound, the 2-methyl group is an electron-donating group, which further activates the ring, particularly the C5 position, for electrophilic attack. pharmaguideline.com The 4-alkyl group has a weaker activating effect. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position. ias.ac.in

Reaction Conditions : While the ring is activated, thiazole is less reactive than other five-membered heterocycles like thiophene (B33073) or furan (B31954) and generally requires conditions comparable to or slightly milder than those used for benzene. ias.ac.in Common EAS reactions on substituted thiazoles include:

Halogenation : Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C5 position.

Nitration : Can be achieved with a mixture of nitric and sulfuric acids, typically yielding the 5-nitro derivative. ias.ac.in

Sulfonation : Treatment with oleum (B3057394) at elevated temperatures can introduce a sulfonic acid group at C5. ias.ac.in

Nucleophilic Aromatic Substitution on the Thiazole Core

Nucleophilic aromatic substitution (SNAr) on an unactivated thiazole ring is generally difficult. This type of reaction typically requires a ring system that is electron-deficient and possesses a good leaving group (such as a halide) at the position of substitution.

The thiazole ring in this compound does not have a leaving group on the aromatic core and is rendered electron-rich by the 2-methyl and 4-alkyl substituents, making it a poor candidate for direct SNAr. However, nucleophilic attack can be facilitated under certain conditions:

Activation by Quaternization : Alkylation of the ring nitrogen atom forms a thiazolium salt. pharmaguideline.com This modification significantly increases the electron-deficient character of the ring, making the C2 position, in particular, highly susceptible to attack by nucleophiles.

Attack at C2 : The C2 position is the most electron-deficient carbon in the thiazole ring and is the most likely site for nucleophilic attack, especially if the ring is activated. chemicalbook.comias.ac.inpharmaguideline.com Strong nucleophiles can sometimes displace a group at the C2 position, or in the case of a C-H bond, deprotonation can occur with a strong base to generate a nucleophilic C2-anion. pharmaguideline.com

For this compound, direct nucleophilic substitution on the thiazole core is not a favorable reaction pathway without prior modification or activation of the ring.

Metalation and Cross-Coupling Reactions at the Thiazole Ring

A powerful strategy for the functionalization of the thiazole ring involves initial deprotonation (metalation) to form an organometallic intermediate, which can then undergo cross-coupling reactions to form new carbon-carbon bonds.

Deprotonation of the thiazole ring typically occurs at the most acidic C-H bond. In the case of 2,4-disubstituted thiazoles, the proton at the C5 position is the most acidic and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides. wikipedia.org This generates a 5-lithiothiazole derivative, which is a potent nucleophile. This intermediate can then be used in various cross-coupling reactions to introduce a wide range of substituents at the C5 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a versatile method for forming C-C bonds.

To perform a Suzuki-Miyaura coupling on the thiazole ring of this compound, a halogen atom must first be introduced onto the ring, typically at the C5 position via electrophilic halogenation. The resulting 5-halo-thiazole can then be coupled with a variety of aryl or vinyl boronic acids.

Reaction Components : The key components are the 5-halothiazole substrate, an organoboron reagent, a palladium catalyst, and a base. libretexts.org

Catalyst and Ligands : A variety of palladium(0) and palladium(II) catalysts are effective, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands that enhance catalyst activity and stability. nih.govmdpi.com

Base and Solvent : A base (e.g., K₂CO₃, Cs₂CO₃, KF) is essential for the transmetalation step of the catalytic cycle. nih.govscielo.org.mx The reaction is typically carried out in solvents like dioxane, toluene, or DMF. nih.gov

The general conditions for a Suzuki-Miyaura coupling on a 5-bromothiazole (B1268178) derivative are summarized in the table below.

| Component | Example Reagents | Typical Conditions |

|---|---|---|

| Thiazole Substrate | 5-Bromo-2-methyl-4-propylthiazole | 1 equivalent |

| Boronic Acid | Arylboronic acid, Vinylboronic acid | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 1-5 mol% |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |

| Solvent | Dioxane, Toluene, DMF, Water mixtures | Heated (e.g., 80-110 °C) |

This two-step sequence (halogenation followed by coupling) provides a powerful route to 5-aryl or 5-vinyl derivatives of the parent thiazole. nih.govrsc.org

The Sonogashira coupling is another palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction requires the pre-functionalization of the thiazole ring with a halogen atom at the desired coupling site (C5).

Reaction Components : The reaction involves the 5-halothiazole, a terminal alkyne, a palladium catalyst, a copper(I) salt (e.g., CuI), and a base. wikipedia.orgorganic-chemistry.org

Catalyst System : The most common catalyst system is a combination of a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) halide, typically CuI. soton.ac.uk Copper-free versions of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling). wikipedia.orgnih.gov

Base and Solvent : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is commonly used, often serving as both the base and the solvent. wikipedia.orgsoton.ac.uk

The general conditions for a Sonogashira coupling on a 5-bromothiazole derivative are outlined in the table below.

| Component | Example Reagents | Typical Conditions |

|---|---|---|

| Thiazole Substrate | 5-Bromo-2-methyl-4-propylthiazole | 1 equivalent |

| Alkyne | Terminal aryl or alkyl alkyne | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |

| Copper Co-catalyst | CuI | 1-10 mol% |

| Base/Solvent | Triethylamine, Diisopropylamine | Used as solvent or co-solvent with THF |

This methodology allows for the direct introduction of an alkynyl moiety at the C5 position of the thiazole ring, leading to the synthesis of conjugated enyne systems. researchgate.net

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org While the reaction is most commonly employed with aryl, vinyl, or alkynyl halides, the use of alkyl halides, such as the bromopropyl group in this compound, is also feasible under appropriate conditions.

The reaction of this compound with an organostannane (R-SnBu₃) in the presence of a palladium catalyst, typically a Pd(0) species like Pd(PPh₃)₄, would be expected to yield the corresponding coupled product where the bromine atom is replaced by the 'R' group from the organostannane. The general catalytic cycle for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Hypothetical Stille Coupling Reactions of this compound

| Organostannane Partner | Product | Potential Catalyst/Conditions |

| Vinyltributyltin | 2-Methyl-4-(pent-4-en-1-yl)-1,3-thiazole | Pd(PPh₃)₄, Toluene, Heat |

| Phenyltributyltin | 2-Methyl-4-(3-phenylpropyl)-1,3-thiazole | Pd₂(dba)₃, P(t-Bu)₃, Toluene, Heat |

| Thienyltributyltin | 2-Methyl-4-(3-(thiophen-2-yl)propyl)-1,3-thiazole | PdCl₂(PPh₃)₂, THF, Heat |

This table presents plausible reaction outcomes based on the general principles of the Stille coupling reaction. Specific experimental validation for this compound is not extensively reported in the literature.

Key to the success of Stille couplings with alkyl bromides is the selection of appropriate ligands for the palladium catalyst, which can facilitate the oxidative addition step and prevent unwanted side reactions.

Other Palladium or Copper-Catalyzed Transformations

Beyond the Stille reaction, the bromopropyl moiety of this compound is amenable to a range of other palladium and copper-catalyzed cross-coupling reactions. These transformations offer diverse pathways for the functionalization of the alkyl side chain.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the alkyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Heck Coupling: While less common with alkyl halides, intramolecular Heck reactions of similar substrates can lead to the formation of cyclic products. Intermolecular Heck-type reactions with this compound would likely require specialized catalytic systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the alkyl bromide with an amine in the presence of a palladium catalyst and a base. This provides a direct route to amino-functionalized thiazole derivatives.

Copper-Catalyzed Reactions:

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions can be employed to form carbon-oxygen or carbon-nitrogen bonds. For instance, coupling with phenols or anilines can yield ether or amine linkages, respectively.

Sonogashira Coupling: While typically used for coupling aryl/vinyl halides with terminal alkynes, modifications of the Sonogashira reaction or copper-catalyzed alkyne coupling reactions could potentially be adapted for alkyl bromides.

Table 2: Examples of Other Palladium and Copper-Catalyzed Reactions with Alkyl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-C coupled product |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | C-N coupled product |

| Ullmann-type | Phenol | CuI, L-proline, K₂CO₃ | C-O coupled product |

This table provides representative examples of catalyst systems and coupling partners commonly used for these types of transformations with alkyl bromides.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

In the context of this compound, regioselectivity is not a primary concern as there is only one reactive bromide. However, the concept of chemoselectivity becomes critical if the molecule were to contain other potentially reactive functional groups.

The C(sp³)-Br bond in the bromopropyl group is the primary site of reactivity in palladium and copper-catalyzed cross-coupling reactions. In a hypothetical scenario where the thiazole ring itself was also halogenated (e.g., at the 5-position), the relative reactivity of the aryl-halide versus the alkyl-halide would determine the outcome of the reaction. Generally, C(sp²)-X bonds (on the thiazole ring) are more reactive than C(sp³)-X bonds (on the alkyl chain) in many palladium-catalyzed reactions under standard conditions. However, by carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective reaction at either site. For instance, certain ligand systems are known to favor the oxidative addition of alkyl halides.

Furthermore, the thiazole ring itself contains nitrogen and sulfur heteroatoms with lone pairs of electrons, which could potentially coordinate to the metal catalyst. This coordination could influence the reactivity of the C-Br bond. However, in most cross-coupling reactions, the oxidative addition at the C-Br bond is the initiating step and is generally faster than any deactivating coordination.

Mechanistic Investigations of Key Reactions

The mechanisms of palladium and copper-catalyzed cross-coupling reactions are complex and have been the subject of extensive research. For this compound, the key mechanistic step is the activation of the C-Br bond.

Palladium-Catalyzed Reactions (e.g., Stille Coupling):

The generally accepted catalytic cycle for a Stille coupling involving an alkyl bromide is as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the bromopropyl group to form a palladium(II) intermediate. This is often the rate-determining step for alkyl halides and can be challenging due to the higher bond dissociation energy of C(sp³)-Br compared to C(sp²)-Br. The mechanism of this step for alkyl halides can sometimes involve radical pathways, especially with certain ligands and conditions.

Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) center, displacing the bromide ion and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction with substrates bearing β-hydrogens is β-hydride elimination from the palladium-alkyl intermediate. However, for a 3-bromopropyl group, this is not a possible pathway.

Copper-Catalyzed Reactions:

The mechanisms of copper-catalyzed reactions are often less well-defined than their palladium counterparts and can involve Cu(I)/Cu(III) or radical pathways. In a typical copper-catalyzed coupling, a Cu(I) species is thought to undergo oxidative addition with the alkyl bromide to form a Cu(III) intermediate. Subsequent reductive elimination would then form the desired product and regenerate the active copper catalyst.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of 4-(3-Bromopropyl)-2-methyl-1,3-thiazole, featuring a nucleophilic thiazole (B1198619) ring and an electrophilic bromopropyl side chain, theoretically allows for its use in constructing more complex molecular architectures. However, specific, documented examples of its application in the synthesis of fused thiazole systems and its incorporation into macrocyclic structures are not prevalent in the current body of scientific literature.

Synthesis of Fused Thiazole Systems

In principle, the 3-bromopropyl chain of this compound could be utilized to form a new ring fused to the thiazole core. This could potentially be achieved through intramolecular cyclization following a substitution reaction at the bromine-bearing carbon, or through intermolecular reactions where the bromopropyl group acts as a tether. Despite this potential, specific instances of this compound being used to create fused thiazole systems are not described in the reviewed literature. General methods for the synthesis of fused thiazoles often involve different starting materials and synthetic strategies.

Incorporation into Macrocyclic Structures

The synthesis of macrocycles often relies on building blocks with two reactive functional groups that can participate in a ring-closing reaction. This compound possesses a reactive alkyl bromide, which could be suitable for forming a part of a macrocyclic ring. However, there is a lack of specific published research demonstrating the use of this particular compound for the synthesis of macrocyclic structures.

Role in Natural Product Total Synthesis

Thiazole rings are present in a wide array of natural products, including peptides and alkaloids, where they often play a key role in the molecule's biological activity. Synthetic access to these natural products is a significant area of research.

As a Precursor to Thiazole-Containing Natural Products (e.g., Peptides, Alkaloids)

While many synthetic strategies for thiazole-containing natural products exist, the use of this compound as a direct precursor is not a commonly reported method. The synthesis of such natural products often involves the de novo construction of the thiazole ring from smaller, acyclic precursors or the use of more complex, functionalized thiazole building blocks.

Strategies for Enantioselective Synthesis Utilizing the Compound

Enantioselective synthesis is crucial for the preparation of chiral molecules with specific biological activities. While there are general strategies for the enantioselective synthesis of thiazole-containing compounds, there are no specific, documented methods that utilize this compound as a key component in achieving enantioselectivity.

Advanced Spectroscopic and Structural Characterization of Products Derived from 4 3 Bromopropyl 2 Methyl 1,3 Thiazole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of products derived from 4-(3-bromopropyl)-2-methyl-1,3-thiazole. Its primary strength lies in the ability to provide a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a new derivative. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. clockss.orgsemanticscholar.org

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the molecular structure through fragmentation analysis. The fragmentation patterns of thiazole-containing compounds are often characteristic. For derivatives of this compound, common fragmentation pathways involve the cleavage of the propyl side chain and the rupture of the thiazole (B1198619) ring itself. The pyrimidine (B1678525) rings are more stable than the thiazole rings during the fragmentation process. sapub.org

A plausible fragmentation pathway for a hypothetical derivative, such as one formed by nucleophilic substitution of the bromine atom with an amine, would likely involve:

Initial loss of the substituent from the propyl chain.

Cleavage at the bond connecting the propyl chain to the thiazole ring.

Characteristic fragmentation of the 2-methyl-1,3-thiazole core.

The table below illustrates a hypothetical fragmentation pattern for a derivative, analyzed via ESI-HRMS.

| m/z (Observed) | m/z (Calculated) | Formula | Assignment | Relative Abundance (%) |

| 254.1421 | 254.1426 | C₁₂H₂₀N₃S⁺ | [M+H]⁺ | 100 |

| 213.1158 | 213.1163 | C₁₀H₁₇N₂S⁺ | [M+H - C₂H₃N]⁺ | 65 |

| 124.0423 | 124.0428 | C₆H₈NS⁺ | [Thiazole core + CH₂]⁺ | 40 |

This interactive table presents hypothetical data for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. nih.gov

Two-dimensional NMR experiments are crucial for mapping the complex connectivity within derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing the proton connectivity within the propyl side chain and for confirming the substitution pattern on any new aromatic or aliphatic groups introduced into the molecule. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is particularly powerful for connecting different structural fragments of a molecule. For instance, it can establish the connectivity between the propyl chain and the thiazole ring by showing a correlation from the CH₂ protons adjacent to the ring to the C4 and C5 carbons of the thiazole. science.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformational preferences in rigid or sterically hindered derivatives. science.govresearchgate.net

The following table summarizes expected 2D NMR correlations for a hypothetical derivative.

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-5 (thiazole) | - | C-5 | C-4, C-2, Propyl-CH₂ |

| Propyl-α-CH₂ | Propyl-β-CH₂ | Propyl-α-C | C-4 (thiazole), C-5 (thiazole), Propyl-β-C |

| Propyl-β-CH₂ | Propyl-α-CH₂, Propyl-γ-CH₂ | Propyl-β-C | Propyl-α-C, Propyl-γ-C |

| Propyl-γ-CH₂ | Propyl-β-CH₂ | Propyl-γ-C | Propyl-β-C, Substituent-C |

| CH₃ (thiazole) | - | CH₃-C | C-2 (thiazole), C-4 (thiazole) |

This interactive table presents hypothetical data for illustrative purposes.

While 2D NMR provides connectivity maps, advanced 1D techniques offer complementary information.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This is a rapid method to confirm the number of each type of carbon group in the molecule. science.gov

Selective 1D Experiments (e.g., 1D NOE): In cases where 2D NOESY spectra are crowded or ambiguous, selective 1D NOE experiments can provide clearer results. This involves irradiating a specific proton resonance and observing which other protons show an enhancement, confirming spatial proximity. ipb.pt

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

When a derivative of this compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural evidence. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.netrsc.orgresearchgate.net

The resulting crystal structure can:

Unambiguously confirm the molecular constitution and connectivity. mdpi.com

Establish the relative and absolute stereochemistry of chiral centers.

Reveal the preferred conformation of the molecule in the solid state.

Provide insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov

For thiazole derivatives, X-ray analysis confirms the planarity of the thiazole ring and the specific orientation of its substituents. researchgate.netmdpi.com

| Parameter | Typical Value (Å or °) | Significance |

| S1-C2 Bond Length | 1.70 - 1.75 Å | Confirms thiazole ring structure |

| N3-C2 Bond Length | 1.30 - 1.35 Å | Confirms thiazole ring structure |

| C4-C5 Bond Length | 1.35 - 1.40 Å | Confirms thiazole ring structure |

| C4-C(propyl) Bond Angle | 125 - 130° | Shows orientation of the side chain |

| Intermolecular π–π distance | 3.5 - 4.0 Å | Indicates stacking interactions nih.gov |

This interactive table presents typical data ranges for thiazole derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Complex Products

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups present in a molecule. semanticscholar.org These two techniques are often complementary, as some vibrational modes may be strong in IR but weak in Raman, and vice versa. semanticscholar.org

For derivatives of this compound, FT-IR and Raman spectra can confirm the success of a reaction by showing the appearance of new functional group bands or the disappearance of reactant bands.

Key vibrational modes for thiazole derivatives include:

C=N and C=C stretching: These vibrations of the thiazole ring typically appear in the 1650-1450 cm⁻¹ region. mdpi.com

C-H stretching: Aromatic C-H stretches from the thiazole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and methyl group appear in the 2960-2850 cm⁻¹ range.

Ring vibrations: Characteristic "breathing" and other ring modes of the thiazole heterocycle can be found in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

New functional groups: The introduction of new groups, such as a hydroxyl (-OH, broad band around 3300 cm⁻¹), carbonyl (C=O, strong band around 1700 cm⁻¹), or nitrile (-C≡N, sharp band around 2250 cm⁻¹), will give rise to distinct and easily identifiable peaks. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Thiazole Ring | C=N / C=C Stretch | 1650 - 1450 (Medium-Strong) | 1650 - 1450 (Strong) |

| Thiazole Ring | Ring Breathing | 800 - 900 (Medium) | 800 - 900 (Medium) |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 (Strong) | 2960 - 2850 (Strong) |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 (Sharp, Medium) | 2260 - 2240 (Medium) |

| Carbonyl (C=O) | C=O Stretch | 1725 - 1705 (Strong) | 1725 - 1705 (Medium) |

This interactive table presents typical data ranges for functional group identification.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

If a reaction involving this compound leads to the formation of a chiral product (e.g., through the introduction of a stereocenter on the side chain or the synthesis of a chiral atropisomeric derivative), chiroptical spectroscopy becomes a vital analytical tool.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution. documentsdelivered.com

For a chiral thiazole derivative, a CD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these bands are unique to a specific enantiomer. This technique is particularly powerful when combined with quantum chemical calculations, which can predict the CD spectrum for a given absolute configuration, allowing for an unambiguous assignment by matching the experimental and calculated spectra. nih.gov While the parent compound is achiral, its derivatives can possess chirality, making CD a crucial technique for their full stereochemical characterization. nih.gov

Computational and Theoretical Studies on 4 3 Bromopropyl 2 Methyl 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the structural and electronic properties of organic molecules, including thiazole (B1198619) derivatives. irjweb.combohrium.com These calculations allow for the accurate modeling of molecular geometries and the prediction of various chemical phenomena. For derivatives of 4-(3-Bromopropyl)-2-methyl-1,3-thiazole, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netmgesjournals.com

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbital Theory)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

For thiazole derivatives, the HOMO and LUMO are typically localized over the π-system of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be a key factor in their bioactivity, with lower gaps often correlating with higher reactivity. nih.govresearchgate.net For this compound, the electron-donating methyl group and the thiazole ring itself would primarily contribute to the HOMO, while the LUMO would be distributed across the ring and the electron-withdrawing bromopropyl group.

Table 1: Representative Frontier Orbital Energies for a Substituted Thiazole Derivative Data is illustrative and based on typical values for similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.53 |

| LUMO Energy | -0.83 |

| Energy Gap (ΔE) | 4.70 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and confirmation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy when compared to experimental values. rsc.orgaps.org

Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. mgesjournals.com By modeling the vibrational modes of this compound, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=N stretching of the thiazole ring, or vibrations involving the bromopropyl chain.

Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Thiazole Analog Illustrative data showing the typical accuracy of DFT-GIAO predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (Thiazole) | 168.2 | 168.16 |

| C4 (Thiazole) | 149.8 | 150.43 |

| C5 (Thiazole) | 104.5 | 103.54 |

| Methyl-C | 14.4 | 14.35 |

Investigation of Electron Density Distribution and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the nitrogen atom of the thiazole ring is expected to be the most electron-rich site.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly those attached to the ring, and the carbon atom bonded to the bromine would exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis helps in understanding non-covalent interactions and identifying potential binding sites for molecular recognition in biological systems. researchgate.netresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation.

Transition State Analysis and Reaction Energy Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides critical information about the feasibility and kinetics of a reaction. Transition state theory allows for the calculation of activation energies, which determine the reaction rate.

For the synthesis of this compound, which can be formed via variations of the Hantzsch thiazole synthesis, computational modeling can be used to:

Identify the structures of all transition states and intermediates. researchgate.net

Determine the rate-determining step of the reaction by identifying the highest energy barrier.

Investigate the role of catalysts or different solvent environments on the reaction pathway.

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. nih.gov

Reactivity Descriptors (e.g., Fukui functions)

Conceptual DFT provides a set of reactivity descriptors that help in quantifying and predicting the reactivity of different atomic sites within a molecule. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.govkomorowski.edu.pl

f⁺(r): Indicates the propensity of a site for nucleophilic attack.

f⁻(r): Indicates the propensity of a site for electrophilic attack.

f⁰(r): Indicates the propensity of a site for radical attack.

For the thiazole ring, Fukui function analysis has shown that the different carbon and nitrogen atoms exhibit distinct reactivity patterns. researchgate.net For instance, calculations on model thiazole systems have identified the C5 and N3 atoms as potential sites for electrophilic attack, depending on the nature of the substituents. nih.govacs.org This analysis can guide synthetic chemists in predicting the outcome of chemical reactions and designing new synthetic routes. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment. In the context of thiazole derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes and to elucidate intermolecular interactions, which are crucial for applications in drug design and material science.

For instance, MD simulations have been used to study hybrid chalcone–thiazole complex derivatives as potential inhibitors of DNA gyrase B. nih.govresearchgate.net These studies confirmed the stable binding of the designed compounds within the active site of the protein through analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bond formation, and Solvent Accessible Surface Area (SASA). nih.govresearchgate.net Similarly, MD simulations of thiazole-coumarin and thiazole-triazole conjugates targeting the Mpro and ACE2 receptors for SARS-CoV-2 have demonstrated the stability of the ligand-receptor complexes, suggesting their potential as therapeutic agents. nih.gov

These examples highlight a common application of MD simulations for thiazole derivatives: assessing their potential as bioactive molecules by simulating their interaction with biological targets. Although not directly applied to material science in the available literature, the principles of these simulations—examining intermolecular forces, conformational changes, and binding stability—are fundamental to predicting how molecules like this compound might self-assemble or interact with surfaces and other materials.

A summary of findings from molecular dynamics simulations on thiazole derivatives is presented in the table below.

| Thiazole Derivative Class | Application | Key Findings from MD Simulations | References |

| Hybrid chalcone–thiazole complexes | DNA gyrase B inhibition | Stable binding confirmed by RMSD, RMSF, RoG, H-bond, and SASA analysis. | nih.govresearchgate.net |

| Thiazole-coumarin conjugates | SARS-CoV-2 Mpro and ACE2 inhibition | Confirmation of stable ligand-receptor complexes. | nih.gov |

| Thiazole-triazole conjugates | SARS-CoV-2 Mpro and ACE2 inhibition | Confirmation of stable ligand-receptor complexes. | nih.gov |

| General biofilm inhibitors | Biofilm inhibition | Assessment of ligand stability in the binding site of target proteins. | physchemres.org |

Future Directions and Emerging Research Avenues for 4 3 Bromopropyl 2 Methyl 1,3 Thiazole

Development of More Sustainable Synthetic Routes

Traditional synthetic methods for thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on harsh reaction conditions and hazardous reagents. nih.govbepls.com Future research is increasingly focused on developing greener, more sustainable synthetic pathways. nih.gov These approaches aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov